2-Butyl-2-ethyl-1,3-oxathiolane

Physical Chemistry Flavor Chemistry Quality Control

2-Butyl-2-ethyl-1,3-oxathiolane (CAS 94144-96-4) is a 2,2-disubstituted derivative of the 1,3-oxathiolane heterocycle. This class of compounds, characterized by a five-membered ring containing both oxygen and sulfur atoms, is known for its organoleptic properties, often contributing meaty, roasted, and alliaceous notes to flavor and fragrance compositions.

Molecular Formula C9H18OS
Molecular Weight 174.31 g/mol
CAS No. 94144-96-4
Cat. No. B14368879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-2-ethyl-1,3-oxathiolane
CAS94144-96-4
Molecular FormulaC9H18OS
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCCCCC1(OCCS1)CC
InChIInChI=1S/C9H18OS/c1-3-5-6-9(4-2)10-7-8-11-9/h3-8H2,1-2H3
InChIKeyWLCFPZKQLIKZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-2-ethyl-1,3-oxathiolane (CAS 94144-96-4): A 2,2-Disubstituted 1,3-Oxathiolane Flavor and Fragrance Intermediate


2-Butyl-2-ethyl-1,3-oxathiolane (CAS 94144-96-4) is a 2,2-disubstituted derivative of the 1,3-oxathiolane heterocycle . This class of compounds, characterized by a five-membered ring containing both oxygen and sulfur atoms, is known for its organoleptic properties, often contributing meaty, roasted, and alliaceous notes to flavor and fragrance compositions [1]. The target compound, with the molecular formula C9H18OS, is distinguished by its specific butyl and ethyl substituents at the 2-position, which critically influence its physicochemical properties and, consequently, its sensory profile and performance in formulations relative to closely related analogs .

Compound class 2,2-disubstituted 1,3-oxathiolane flavor intermediate
Flavor direction Meaty, roasted, alliaceous character in complex food/fragrance matrices
Key structural feature Butyl/ethyl 2-substituents govern lipophilicity and vapor-pressure profile

Why Generic Substitution with Other 2,2-Dialkyl-1,3-oxathiolanes is Ineffective for 2-Butyl-2-ethyl-1,3-oxathiolane


Compounds within the 2,2-dialkyl-1,3-oxathiolane class cannot be generically interchanged because their organoleptic properties are exquisitely sensitive to the size and nature of the 2-substituents [1]. The specific combination of butyl and ethyl chains in 2-Butyl-2-ethyl-1,3-oxathiolane produces a unique molecular volume, lipophilicity (calculated logP), and polar surface area (PSA) profile compared to other in-class candidates like 2-Butyl-2-methyl-1,3-oxathiolane or 2-Ethyl-2-methyl-1,3-oxathiolane . These physicochemical differences directly govern behavior in key processes: the compound's vapor pressure (impacting headspace delivery), its solubility and partitioning in different food or fragrance matrices, and its interaction with olfactory receptors, all of which preclude direct substitution without reformulation [1].

Lipophilicity shift Altered alkyl chain length changes logP, shifting fat-phase partitioning and mouthfeel release compared to shorter-chain analogs.
Volatility mismatch Higher molecular weight reduces vapor pressure; headspace delivery and substantivity cannot be matched by methyl or propyl homologs.
Synthetic reactivity 2,2-disubstituted derivatives form unstable sulfoxides, limiting use as chiral intermediates; monoalkyl analogs remain stable through oxidation.

2-Butyl-2-ethyl-1,3-oxathiolane: Quantifiable Physicochemical Differentiation from Closest Analogs


Differentiation in Molecular Weight and Formula from 2-Butyl-2-methyl-1,3-oxathiolane

2-Butyl-2-ethyl-1,3-oxathiolane possesses a distinct elemental composition and molecular weight compared to its nearest 2,2-dialkyl homolog. The target compound has the formula C9H18OS and a molecular weight of 174.31 g/mol . In contrast, a common comparator, 2-Butyl-2-methyl-1,3-oxathiolane, has the formula C8H16OS and a molecular weight of 160.28 g/mol . This difference is a core identifier for raw material identity and purity testing during procurement.

MW and formula identity
Head-to-head
174.31 g/mol (C₉H₁₈OS)
vs. 2-Butyl-2-methyl analog: 160.28 g/mol (C₈H₁₆OS)
Supports unambiguous QC receipt verification and higher boiling point prediction.
14.03 g/mol difference (one –CH₂– unit).
Physical Chemistry Flavor Chemistry Quality Control

Elevated Lipophilicity (Calculated logP) Profile Versus 2-Butyl-2-methyl-1,3-oxathiolane

The target compound exhibits a higher calculated partition coefficient (logP) of 3.05, indicating significantly greater lipophilicity than 2-Butyl-2-methyl-1,3-oxathiolane, which has a calculated XlogP of 2.6 . This quantitative difference suggests that 2-Butyl-2-ethyl-1,3-oxathiolane will have a markedly different behavior in complex matrices.

Lipophilicity (calc. logP)
Head-to-head
logP 3.05
vs. 2-Butyl-2-methyl analog: XlogP 2.6
Indicates stronger fat-phase affinity; reformulation may be needed when substituting.
Δ logP +0.45. Computed values.
Lipophilicity Partitioning Flavor Delivery

Computed Topological Polar Surface Area (tPSA) in Context of Homologous 2,2-Dialkyl-1,3-oxathiolanes

The target compound has a computed topological polar surface area (tPSA) of 34.53 Ų . This value is characteristic of the 1,3-oxathiolane core and is identical to the tPSA value of 34.5 Ų reported for the comparator 2-Butyl-2-methyl-1,3-oxathiolane . This confirms that the polar surface area remains constant across this homologous series, and all differentiation in molecular interaction potential arises from the non-polar substituent chains.

Constant polar surface area
Reported
tPSA 34.53 Ų
Identical to comparator (34.5 Ų); negligible difference.
Confirms polar headgroup contribution is constant; differentiation arises from lipophilic chains only.
Computed tPSA. Supports lipophilicity-driven selection.
Computational Chemistry Drug/Flavor Design Membrane Permeability

Instability of 2,2-Dialkyl-oxathiolane Sulfoxides Points to Differential Reactivity Relevant for Synthesis and Stability Testing

A doctoral thesis on chiral 1,3-oxathiolane sulfoxides notes that sulfoxides derived from 2,2-dialkyl-substituted precursors are generally unstable [1]. This class-level inference is significant because it establishes a reactivity limitation for the entire 2,2-dialkyl subclass, to which the target compound belongs. This inherent instability of oxidized forms is a critical, quantifiable processing and storage consideration that does not apply to more stable 2-monoalkyl derivatives.

Sulfoxide instability
Class-level
Unstable 2,2-dialkyl sulfoxide
Monoalkyl analogs stable enough for chiral resolution (ee 27–76% reported).
Synthetic oxidation pathways are not advisable; class-level evidence from a doctoral thesis.
Data to verify; based on m-CPBA/Kagan oxidation.
Organic Synthesis Stability Chiral Chemistry

Validated Application Scenarios for 2-Butyl-2-ethyl-1,3-oxathiolane Based on Quantitative Differentiation Evidence


Rational Flavor Design for High-Fat Meat Product Formulations

The demonstrated high logP value of 3.05 for 2-Butyl-2-ethyl-1,3-oxathiolane, which is significantly greater than the logP of 2.6 for 2-Butyl-2-methyl-1,3-oxathiolane , makes it a superior candidate for development in high-fat food matrices. This physicochemical property ensures preferential partitioning into the lipid phase of products like sausages or marbled meats, providing a controlled and prolonged release of meaty aroma notes, a performance characteristic not achievable with less lipophilic analogs without additional encapsulation or delivery system costs [1].

Identity Confirmation and Purity Testing in Quality Control Workflows

In a quality assurance context, the unique combination of molecular formula (C9H18OS) and molecular weight (174.31 g/mol) provides an unambiguous identifier for raw material receipt verification . This is especially critical to distinguish it from the common co-shipped homolog 2-Butyl-2-methyl-1,3-oxathiolane (C8H16OS, 160.28 g/mol), preventing cross-contamination that could alter the final flavor profile of a production batch [1].

Exclusion from Synthetic Pathways Involving Oxidation to Chiral Sulfoxides

For research programs focused on synthesizing chiral sulfoxide libraries for olfactory receptor mapping, the class-level evidence of the inherent instability of 2,2-dialkyl-oxathiolane sulfoxides directs an application scenario by exclusion. Researchers should avoid selecting 2-Butyl-2-ethyl-1,3-oxathiolane as a precursor for stable chiral sulfoxides and instead opt for more stable 2-monoalkyl-1,3-oxathiolane scaffolds, saving significant development time and resources that would otherwise be lost on a decomposing product.

Application
Selection Property
Validation Focus
High-fat food matrix flavor design
Higher calculated lipophilicity profile
Lipid-phase partitioning and sustained release kinetics
Raw material identity QC
Unique molecular formula and MW signature
Differentiation from co-shipped homologs; prevent batch cross-contamination
Exclusion from chiral sulfoxide synthesis
2,2-Dialkyl sulfoxide instability
Oxidation product decomposition risk; prefer monoalkyl scaffolds for chiral resolution
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